molecular formula C22H18F3N3O2S2 B2364662 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 686771-29-9

2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No. B2364662
CAS RN: 686771-29-9
M. Wt: 477.52
InChI Key: MMQCWAFDEWUSGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C22H18F3N3O2S2 and its molecular weight is 477.52. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Activity

Research has shown that derivatives of the mentioned compound exhibit antioxidant activity. The synthesis and characterization of a series of compounds similar in structure have been investigated, demonstrating good antioxidant properties in some cases. This suggests potential therapeutic applications where oxidative stress is a contributing factor (Dhakhda, Bhatt, & Bhatt, 2021).

Antimicrobial Activity

Several studies have synthesized derivatives of the compound and evaluated their antimicrobial activity. These studies report that some derivatives exhibit significant antibacterial and antifungal activities, making them candidates for further investigation as antimicrobial agents. Such activities were comparable to standard drugs in some cases, highlighting their potential in addressing drug-resistant microbial infections (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Radioligand Imaging

Derivatives of the compound have been explored for their potential in radioligand imaging, particularly for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This application is crucial for studying various neurological conditions, providing insights into the role of the translocator protein in disease processes (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).

Antitumor Activity

Research into the synthesis and evaluation of new derivatives has also uncovered potential antitumor activities. Such studies aim at identifying compounds that could be developed into effective anticancer drugs. Some derivatives have shown potent activity against various cancer cell lines, suggesting the compound's framework as a valuable scaffold for developing novel antitumor agents (Hafez & El-Gazzar, 2017).

Anti-inflammatory Activity

Compounds synthesized from similar structures have been evaluated for their anti-inflammatory properties. The synthesis of derivatives as anti-inflammatory agents could lead to new treatments for inflammatory diseases, with some compounds showing promising activity compared to standard drugs (Amr, Sabry, & Abdulla, 2007).

properties

IUPAC Name

2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N3O2S2/c1-13-6-8-14(9-7-13)28-20(30)19-17(10-11-31-19)27-21(28)32-12-18(29)26-16-5-3-2-4-15(16)22(23,24)25/h2-9H,10-12H2,1H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQCWAFDEWUSGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=CC=C4C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

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